molecular formula C7H3BrClN B13625339 2-Bromo-4-chloro-1-isocyanobenzene

2-Bromo-4-chloro-1-isocyanobenzene

Cat. No.: B13625339
M. Wt: 216.46 g/mol
InChI Key: VGZJXNYMHQHQOU-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-isocyanobenzene is a halogenated aromatic compound with the molecular formula C7H3BrClN and a molecular weight of 232.46 g/mol . It is identified by the CAS Number 78280-82-7 and should be handled with care, as it is associated with several hazard statements . This compound is classified as an isocyanobenzene derivative, a class of molecules where an isocyano group (-N≡C) is attached to a benzene ring . The presence of both bromo and chloro substituents on the aromatic ring makes this chemical a valuable and versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions and the construction of more complex heterocyclic systems. The isocyano functional group is a key precursor in the synthesis of various nitrogen-containing compounds. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications. Proper safety precautions, including the use of personal protective equipment, should always be observed during handling .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClN

Molecular Weight

216.46 g/mol

IUPAC Name

2-bromo-4-chloro-1-isocyanobenzene

InChI

InChI=1S/C7H3BrClN/c1-10-7-3-2-5(9)4-6(7)8/h2-4H

InChI Key

VGZJXNYMHQHQOU-UHFFFAOYSA-N

Canonical SMILES

[C-]#[N+]C1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Bromo 4 Chloro 1 Isocyanobenzene

Precursor Synthesis and Halogenation Strategies

The foundational steps in synthesizing 2-bromo-4-chloro-1-isocyanobenzene involve the creation of a di-halogenated aniline (B41778) precursor. This process demands strategic halogenation to ensure the correct placement of the bromine and chlorine atoms at the 2- and 4-positions relative to the eventual isocyano group.

Regioselective Bromination and Chlorination of Substituted Benzene (B151609) Derivatives

Achieving the desired 2-bromo-4-chloro substitution pattern necessitates a controlled, multi-step approach to halogenation. The amino group in aniline is a powerful activating group that directs electrophilic substitution to the ortho and para positions. allen.inchemistrysteps.com Direct halogenation of aniline is often too vigorous, leading to multiple substitutions. allen.in Therefore, a common strategy involves protecting the amino group, typically by acetylation, to form an acetanilide (B955). This moderates the reactivity and improves regiocontrol. chemistrysteps.com

For instance, one synthetic route can begin with 4-chloroaniline (B138754). chemicalbook.comchemicalbook.com The amino group in 4-chloroaniline directs the incoming electrophile (bromine) to the ortho position. The synthesis can be performed by treating 4-chloroaniline with a brominating agent like N-Bromosuccinimide (NBS) in a solvent such as carbon tetrachloride. chemicalbook.com

Alternatively, starting with p-bromoacetanilide, chlorination can be achieved. Suspending p-bromoacetanilide in a mixture of concentrated hydrochloric acid and glacial acetic acid, followed by the addition of sodium chlorate, can introduce a chlorine atom at the ortho position relative to the acetylamino group. scribd.com The directing effects of the substituents are crucial; the acetylamino group is ortho, para-directing, while the existing halogens are also ortho, para-directing but are deactivating. The interplay of these effects guides the regiochemical outcome.

Synthesis of Halogenated Anilines as Key Intermediates

The key intermediate for the synthesis of this compound is 2-bromo-4-chloroaniline (B1265534). ontosight.aiguidechem.com This compound is typically synthesized from more readily available anilines or benzene derivatives through electrophilic halogenation reactions. chemicalbook.com

One documented pathway starts from 4-chloroaniline, which undergoes electrophilic bromination to yield 2-bromo-4-chloroaniline. chemicalbook.comchemicalbook.com Another approach involves a multi-step synthesis starting from nitrobenzene, proceeding through intermediates like p-bromoacetanilide and 2-chloro-4-bromoacetanilide. scribd.com The final step in such a sequence is the hydrolysis of the acetanilide group to regenerate the aniline, yielding the target 2-bromo-4-chloroaniline. scribd.com This hydrolysis is typically carried out under acidic conditions with heating. scribd.com

The synthesis of 2-bromo-4-chloroaniline can also be a precursor for other reactions, such as the Sandmeyer reaction, where the amino group is converted into a diazonium salt and subsequently replaced, for example, by iodine to form 2-bromo-4-chloro-1-iodobenzene. chemicalbook.com

Isocyanide Functional Group Introduction

The conversion of the 2-bromo-4-chloroaniline intermediate into the final product, this compound, is achieved by introducing the isocyanide functional group. This is a critical transformation with several established methods.

Dehydration of Formamides to Isocyanides: Optimized Protocols

The most prevalent and reliable method for synthesizing isocyanides from primary amines is a two-step process first popularized by Ugi. nih.govrsc.org It involves the formylation of the primary amine followed by dehydration of the resulting formamide (B127407). nih.govresearchgate.net

First, 2-bromo-4-chloroaniline is converted to its corresponding formamide, N-(2-bromo-4-chlorophenyl)formamide. This is typically achieved by reacting the aniline with a formylating agent.

The subsequent dehydration of the formamide is the critical step to form the isocyanide. rsc.org Phosphorus oxychloride (POCl₃) is a commonly used and practical dehydrating agent for this purpose, often used in combination with a tertiary amine base like triethylamine (B128534) or pyridine (B92270) to neutralize the generated acid. nih.govresearchgate.netresearchgate.net Optimized protocols have found that using triethylamine as both the base and the solvent can lead to high yields in very short reaction times (under 5 minutes) at 0°C. nih.govresearchgate.net This co-solvent-free method is considered a greener approach. nih.gov

Other dehydrating agents include phosgene (B1210022) and its surrogates (diphosgene, triphosgene), p-toluenesulfonyl chloride (TsCl), the Burgess reagent, and the Appel reagent (triphenylphosphine and a tetrahalomethane). rsc.orgthieme-connect.com

Alternative Isocyanide Synthesis Routes: Comparative Analysis

While the dehydration of formamides is the most common route, other methods for synthesizing isocyanides exist. rsc.org

The Hofmann Carbylamine Reaction is a classic method that involves the reaction of a primary amine with chloroform (B151607) and a strong base, such as potassium hydroxide, often under phase-transfer catalysis conditions. rsc.orgquora.com This reaction proceeds via a dichlorocarbene (B158193) intermediate. rsc.org It is a useful test for primary amines but can be less efficient for preparative scale synthesis compared to the formamide dehydration route. quora.com

Another historical method is the Lieke synthesis , which involves the reaction of alkyl halides with silver cyanide. rsc.org However, this is generally applicable to aliphatic isocyanides and not directly suitable for aryl isocyanides from anilines.

The Gassman and Kitano method uses trimethylsilyl (B98337) cyanide to convert alcohols and epoxides to isocyanides in the presence of zinc salts, a route not applicable to aniline precursors. rsc.org

A more recent development involves using a combination of triphenylphosphine (B44618) (PPh₃) and iodine as the dehydrating system for formamides. rsc.orgthieme-connect.com This method is effective for a wide range of N-aryl and N-alkyl formamides, providing good to excellent yields in solvents like dichloromethane (B109758) with a tertiary amine base. thieme-connect.com It offers a milder alternative to POCl₃. thieme-connect.com

Table 1: Comparison of Isocyanide Synthesis Routes from Anilines

Method Precursor Reagents Key Features

| Ugi/Formamide Dehydration | Primary Amine | 1. Formylating Agent 2. Dehydrating Agent (e.g., POCl₃, TsCl, PPh₃/I₂) + Base | Most common and versatile method; generally high yields. nih.govresearchgate.net | | Hofmann Carbylamine | Primary Amine | Chloroform (CHCl₃) + Strong Base (e.g., KOH) | Classic method; proceeds via dichlorocarbene. rsc.orgquora.com | | PPh₃/I₂ Dehydration | Formamide | Triphenylphosphine (PPh₃) + Iodine + Base | Milder alternative to POCl₃; good for sensitive substrates. thieme-connect.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. nih.gov In the context of this compound synthesis, these principles can be applied primarily to the isocyanide formation step.

Key areas of improvement include:

Solvent Choice: Research has focused on replacing hazardous solvents like dichloromethane (DCM) with greener alternatives. rsc.org Dimethyl carbonate (DMC) has been investigated as a more sustainable option for the dehydration process. rsc.org

Solvent-Free Reactions: A significant advancement is the development of co-solvent-free dehydration protocols. nih.gov Using the base, such as triethylamine, as the reaction solvent eliminates the need for an additional organic solvent, which dramatically reduces waste and simplifies purification. nih.govresearchgate.net This approach has been shown to be highly efficient, providing excellent yields in minutes. nih.govresearchgate.net

Reagent Selection: The choice of dehydrating agent impacts the sustainability of the process. While phosgene is highly effective, its extreme toxicity limits its use. rsc.org Comparing reagents like POCl₃ and p-toluenesulfonyl chloride (p-TsCl), studies have shown that p-TsCl can be a preferable choice for certain substrates due to its lower toxicity and cost, offering a simplified work-up and a better environmental factor (E-factor). rsc.orgrsc.org

Atom Economy: Isocyanide-based multicomponent reactions (I-MCRs) are inherently green as they combine multiple reactants into a single product, maximizing atom economy and reducing steps. nih.gov While not a direct synthesis of the target compound itself, the principles of I-MCRs highlight the value of isocyanides in sustainable chemistry. nih.gov

Recent innovations have focused on developing protocols that avoid traditional aqueous workups, which generate significant waste. rsc.orgrsc.org These "Isocyanide 2.0" methods involve direct purification by chromatography, leading to faster synthesis, higher purity, and a greatly reduced environmental footprint. rsc.orgrsc.org

Table 2: Green Chemistry Metrics for Formamide Dehydration Reagents

Dehydrating Reagent Typical Solvent Green Advantages Green Disadvantages
Phosphorus Oxychloride (POCl₃) Dichloromethane (DCM) or Solvent-Free (Triethylamine) High efficiency; very fast under solvent-free conditions. nih.gov POCl₃ is corrosive and reactive; DCM is a hazardous solvent.
p-Toluenesulfonyl Chloride (p-TsCl) Dichloromethane (DCM) or Dimethyl Carbonate (DMC) Less toxic and cheaper than phosgene derivatives; lower E-factor in some cases. rsc.orgrsc.org Can be less reactive for sterically hindered substrates. rsc.org
Triphenylphosphine (PPh₃) / Iodine Dichloromethane (DCM) Mild conditions; good for sensitive functional groups. thieme-connect.com Generates triphenylphosphine oxide as a stoichiometric byproduct.

Scalable Synthesis and Process Optimization for Halogenated Aryl Isocyanides

The industrial production of halogenated aryl isocyanides often relies on the dehydration of the corresponding N-arylformamides. This transformation is a key step that requires careful optimization of reaction conditions to ensure high efficiency and product quality.

A prevalent and effective method for the dehydration of N-substituted formamides is the use of phosphorus oxychloride in the presence of a tertiary amine base. nih.govorganic-chemistry.org This approach is known for its high yields and applicability to a wide range of substrates, including those with electron-withdrawing or electron-donating groups on the aryl ring. nih.gov The reaction is typically rapid, often completing in under five minutes. nih.gov

For a scalable process, several factors must be considered:

Reagent Selection: Phosphorus oxychloride is a common and cost-effective dehydrating agent. nih.gov The choice of amine base is also critical, with triethylamine often employed. nih.gov

Solvent Choice: The solvent must be inert to the highly reactive phosphorus oxychloride. nih.gov While traditional solvents can be used, greener alternatives are increasingly being explored to improve the sustainability of the process. nih.gov

Reaction Temperature: The dehydration reaction is often conducted at low temperatures, typically around 0°C, to control the reactivity of the reagents. nih.gov

Work-up and Purification: Efficient purification methods are necessary to isolate the desired isocyanide in high purity. Direct column chromatography of the reaction mixture is one reported method to obtain the product with minimal solvent consumption. nih.gov

A typical laboratory-scale synthesis involves the slow addition of phosphorus oxychloride to a solution of the N-arylformamide in a suitable solvent and base at a controlled temperature. nih.gov After a short reaction time, the mixture is worked up to isolate the isocyanide.

The optimization of these parameters is crucial for transitioning from laboratory-scale synthesis to large-scale industrial production. This includes minimizing reaction times, reducing solvent usage, and ensuring the safe handling of reactive chemicals.

Below is a table summarizing key aspects of a scalable synthesis approach for halogenated aryl isocyanides based on the dehydration of N-arylformamides.

ParameterDetailsSource
Starting Material N-Arylformamide nih.gov
Dehydrating Agent Phosphorus oxychloride nih.govorganic-chemistry.org
Base Triethylamine nih.gov
Solvent Inert solvents (e.g., triethylamine can act as both solvent and base) nih.gov
Temperature 0 °C nih.gov
Reaction Time < 5 minutes nih.gov
Purification Direct column chromatography nih.gov

The development of robust and optimized synthetic processes is essential for the cost-effective and sustainable production of this compound and other halogenated aryl isocyanides, which are valuable building blocks in various chemical industries.

Reactivity and Transformation Pathways of 2 Bromo 4 Chloro 1 Isocyanobenzene

Multicomponent Reactions (MCRs) Featuring 2-Bromo-4-chloro-1-isocyanobenzene

Multicomponent reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, are highly efficient for creating molecular diversity. researchgate.net The isocyanide functionality of this compound is a key participant in several important MCRs. wikipedia.orgacs.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamide derivatives. wikipedia.orgorganic-chemistry.orgnih.gov The reaction is typically exothermic and proceeds rapidly under high concentrations of reactants in polar, aprotic solvents like methanol. wikipedia.org The mechanism involves the initial formation of an imine from the aldehyde and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the nucleophilic carbon of the isocyanide, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion, and a subsequent intramolecular acyl transfer (Mumm rearrangement) yields the stable bis-amide product. wikipedia.orgnih.gov

The use of functionalized isocyanides, such as this compound, significantly expands the scope of the Ugi reaction. While specific studies on this compound in the Ugi reaction are not extensively documented, the behavior of other halogenated aryl isocyanides demonstrates their utility. The halogen atoms on the isocyanide component are generally well-tolerated under the mild Ugi reaction conditions and are carried into the final product. These halogens then serve as synthetic handles for further modifications. For instance, convertible isocyanides like 2-bromo-6-isocyanopyridine (B2597283) have been employed in multicomponent chemistry, highlighting the compatibility of the bromo substituent with the Ugi condensation. organic-chemistry.org The resulting Ugi adducts, bearing the 2-bromo-4-chlorophenyl group on the amide nitrogen, are valuable intermediates for generating libraries of complex molecules. nih.gov

The Passerini reaction, first reported in 1921, is a three-component reaction between an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yielding an α-acyloxy amide. wikipedia.orgorganic-chemistry.org It is the oldest isocyanide-based MCR and, like the Ugi reaction, benefits from a high degree of functional group tolerance. wikipedia.orgnih.gov The reaction is believed to proceed through a concerted, non-ionic pathway in aprotic solvents, involving a trimolecular reaction between the components. wikipedia.orgnih.gov In polar solvents, an ionic mechanism via a nitrilium ion intermediate may operate. wikipedia.org

The incorporation of this compound in a Passerini reaction would produce α-acyloxy amides functionalized with the dihalogenated phenyl ring. These products are valuable because the ester and amide functionalities can be further manipulated, and the bromo and chloro substituents provide sites for subsequent cross-coupling reactions. The Passerini reaction has been shown to be effective with a wide range of isocyanides and aldehydes. organic-chemistry.org The presence of halogen substituents on the aromatic ring of the isocyanide typically does not impede the reaction, allowing for the synthesis of functionalized α-acyloxy amides that are primed for further diversification. nih.gov

The Groebke–Blackburn–Bienaymé reaction (GBBR) is another significant isocyanide-based MCR that produces fused imidazo[1,2-a]-heterocycles, such as imidazo[1,2-a]pyridines. nih.govbeilstein-journals.org This three-component reaction involves an N-nucleophilic heteroaromatic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide. nih.govresearchgate.net The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds via the formation of an imine, which then undergoes a [4+1] cycloaddition with the isocyanide, followed by an aromatizing step. nih.govbeilstein-journals.org

The GBBR has a broad scope, tolerating various aromatic and aliphatic groups on both the aldehyde and isocyanide components. beilstein-journals.org The use of this compound as the isocyanide component would lead to the formation of 3-amino-imidazo[1,2-a]heterocycles bearing the 2-bromo-4-chlorophenyl substituent at the exocyclic amino group. These halogenated products are of significant interest in medicinal chemistry, as the imidazo[1,2-a]pyridine (B132010) core is a common scaffold in marketed drugs, and the halogens allow for late-stage functionalization to explore structure-activity relationships. nih.govresearchgate.net

Table 1: Representative Multicomponent Reactions Utilizing Aryl Isocyanides
ReactionIsocyanide Component (Analog)Other ReactantsProduct TypeKey Features & Ref.
Ugi Reaction Generic Aryl IsocyanideAldehyde, Amine, Carboxylic Acidα-Acylamino CarboxamideHigh convergence; creates peptide-like structures. wikipedia.orgorganic-chemistry.org
Passerini Reaction Generic Aryl IsocyanideAldehyde, Carboxylic Acidα-Acyloxy AmideAtom-economical; forms ester and amide bonds in one step. wikipedia.orgorganic-chemistry.org
GBB Reaction Generic Aryl Isocyanide2-Aminoazine, Aldehyde3-(Arylamino)imidazo[1,2-a]azineForms fused heterocyclic systems; valuable in drug discovery. nih.govresearchgate.net

A powerful strategy in diversity-oriented synthesis is the post-condensation modification of MCR products. The adducts formed from Ugi, Passerini, and GBB reactions using this compound are particularly well-suited for this approach. The bromo and chloro substituents on the aromatic ring act as versatile handles for a variety of subsequent transformations, most notably transition metal-catalyzed cross-coupling reactions. nih.gov

For example, an Ugi adduct containing the 2-bromo-4-chlorophenyl moiety can undergo intramolecular cyclization via palladium-catalyzed reactions like the Heck or Buchwald-Hartwig amination, or copper-catalyzed Ullmann coupling, to generate diverse heterocyclic scaffolds such as isoquinolines, benzazepines, or benzodiazepinediones. nih.govrsc.org The presence of two different halogens offers the potential for sequential and site-selective modifications. It has been noted, however, that certain substrates, such as Ugi adducts derived from 2-chloro benzaldehyde, can sometimes be unreactive in specific post-Ugi cyclizations, indicating that the electronic and steric environment of the halogen is crucial. rsc.org

Table 2: Examples of Post-MCR Transformations on Halogenated Adducts
MCR Adduct OriginTransformationCatalyst/ReagentsResulting ScaffoldRef.
Ugi (from o-iodoaniline)Intramolecular Heck ReactionPd(OAc)₂, PPh₃Dihydroisoquinolinones nih.gov
Ugi (from o-iodoaniline)Intramolecular Buchwald-HartwigPd₂(dba)₃, XantphosDihydro-1H-indolo[2,3-c]quinolines nih.gov
Ugi (from o-iodobenzylamines)Intramolecular Sonogashira/CyclizationPd/Cu, AuCl₃Isoquinolines, Benzazepines rsc.org
Ugi (from o-iodoanilines)Intramolecular Cu-catalyzed C-N couplingCuI, L-proline1,4-Benzodiazepine-2,5-diones rsc.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms of this compound provide reactive sites for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions are particularly prominent in this context.

The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling is a well-established principle. The relative rate of oxidative addition to the Pd(0) center generally follows the order C-I > C-Br > C-Cl. This selectivity allows for the stepwise functionalization of dihalogenated substrates like this compound. The more reactive C-Br bond at the ortho position to the isocyanide group can be selectively targeted under carefully controlled conditions, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This chemoselectivity is a powerful tool for constructing highly complex and unsymmetrically substituted aromatic compounds. For instance, in the Sonogashira coupling of 2-bromo-4-iodo-quinoline, the alkyne selectively couples at the more reactive iodide position. libretexts.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org A Sonogashira reaction with this compound would be expected to first yield the 2-alkynyl-4-chloro-1-isocyanobenzene product. libretexts.orgscirp.org This reaction is tolerant of many functional groups, including the isocyanide moiety, and proceeds under mild conditions. wikipedia.org

Suzuki Coupling: The Suzuki reaction involves the coupling of an organoboron reagent (like a boronic acid or ester) with an aryl halide, catalyzed by a palladium complex in the presence of a base. youtube.comyoutube.com It is widely used for the formation of biaryl compounds. Selective coupling at the C-Br bond of this compound with an arylboronic acid would produce a 2-aryl-4-chloro-1-isocyanobenzene derivative. Cobalt-based catalysts have also been developed for the Suzuki coupling of aryl chlorides and bromides. nih.gov

Negishi Coupling: The Negishi coupling pairs an organozinc reagent with an aryl halide, also catalyzed by palladium or nickel complexes. wikipedia.orgorganic-chemistry.org This reaction has a broad scope, coupling aryl halides with alkyl-, alkenyl-, and other aryl-zinc reagents. nih.gov Again, selective reaction at the C-Br bond is anticipated, allowing for the introduction of a wide variety of substituents at the 2-position of the isocyanobenzene (B1200496) ring while preserving the chloro group for further chemistry. nih.govorganic-chemistry.org

Table 3: Predicted Selective Cross-Coupling at the C-Br Bond of this compound
ReactionCoupling PartnerCatalyst System (Typical)Predicted Product
Sonogashira Terminal Alkyne (R-C≡CH)Pd(PPh₃)₂Cl₂ / CuI / Amine Base2-(Alkynyl)-4-chloro-1-isocyanobenzene
Suzuki Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)2-(Aryl/Vinyl)-4-chloro-1-isocyanobenzene
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄ or Ni(dppe)Cl₂2-(Aryl/Alkyl)-4-chloro-1-isocyanobenzene

Copper-Catalyzed C-C, C-N, C-O, and C-S Bond Formations

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of various chemical bonds, and it is anticipated that this compound would be a suitable substrate for such transformations. nih.gov The presence of both bromo and chloro substituents offers the potential for selective functionalization, as the C-Br bond is generally more reactive than the C-Cl bond in these types of reactions.

C-C Bond Formation: Copper-catalyzed Sonogashira-type couplings of aryl halides with terminal alkynes represent a classic method for C-C bond formation. rsc.org It is plausible that this compound could react selectively at the more labile C-Br bond with an alkyne in the presence of a copper catalyst, typically in conjunction with a palladium co-catalyst, to yield the corresponding 2-alkynyl-4-chloro-1-isocyanobenzene. Furthermore, copper catalysis can facilitate the coupling of aryl halides with β-diketones, leading to α-aryl ketones through a process that may involve C-C bond activation. capes.gov.br

C-N Bond Formation: The Ullmann condensation, a copper-catalyzed reaction for forming C-N bonds, is a well-established method for the amination of aryl halides. rsc.org Modern protocols often utilize ligands such as amino acids or diamines to facilitate the coupling at lower temperatures. nih.govresearchgate.net Thus, this compound could be selectively coupled with various amines, amides, or N-heterocycles at the C-Br position using a suitable copper catalyst system. rsc.orgrsc.org The isocyanide group itself can also participate in copper-catalyzed reactions, for instance, in the synthesis of arylcarboxamides from aldehydes where the isocyano group acts as an N1 synthon. nih.gov

C-O and C-S Bond Formation: Copper catalysis is also effective for the formation of C-O and C-S bonds. The Ullmann ether synthesis allows for the coupling of aryl halides with alcohols or phenols. Similarly, the coupling of aryl halides with thiols to form thioethers is efficiently catalyzed by copper. rsc.org For this compound, these reactions would likely proceed selectively at the C-Br bond to afford the corresponding aryl ethers or thioethers. A novel copper-catalyzed synthesis of aryl methyl sulfones from aryl halides and DMSO has also been reported, where the reaction proceeds via aerobic oxidation and C-S bond cleavage/formation. rsc.org

A summary of potential copper-catalyzed reactions involving a generic aryl halide is presented below:

Reaction Type Coupling Partner Product Type Catalyst/Ligand System (General)
Sonogashira Coupling Terminal Alkyne Aryl-Alkyne Cu(I) salts, often with Pd co-catalyst
Ullmann Amination Amine/Amide Aryl-Amine/Amide Cu(I) or Cu(II) salts with ligands (e.g., diamines, amino acids)
Ullmann Ether Synthesis Alcohol/Phenol Aryl-Ether Cu(I) salts with ligands
Thioetherification Thiol Aryl-Sulfide Cu(I) salts
Sulfonylation DMSO Aryl Methyl Sulfone Cu(I) salts

Nickel and Other Metal-Catalyzed Transformations

Beyond copper, other transition metals, particularly nickel and palladium, are highly effective catalysts for the transformation of aryl halides like this compound.

Nickel-Catalyzed Transformations: Nickel catalysts are known for their ability to activate and couple aryl chlorides, which are typically less reactive than aryl bromides. nih.gov This offers a pathway to functionalize the C-Cl bond of this compound, potentially after the C-Br bond has already been modified. Nickel-catalyzed cross-couplings can be used for C-C, C-N, and C-B bond formations. nih.gov For instance, stereospecific cross-couplings of benzylic alcohol derivatives with organoboron reagents are efficiently catalyzed by nickel complexes. nih.gov

Palladium-Catalyzed Transformations: Palladium catalysis is arguably the most widely used method for cross-coupling reactions of aryl halides. researchgate.net Reactions such as the Suzuki (with boronic acids), Stille (with organotins), Heck (with alkenes), and Buchwald-Hartwig (with amines) couplings are fundamental in modern organic synthesis. Given the C-Br and C-Cl bonds in this compound, sequential, chemoselective palladium-catalyzed couplings are feasible, targeting the C-Br bond first under milder conditions, followed by the C-Cl bond under more forcing conditions. researchgate.netresearchgate.net Palladium-catalyzed cyanation of aryl halides is also a well-developed methodology, providing a route to convert the halide substituents to nitrile groups. nih.govacs.org Furthermore, palladium catalysts can be employed in reactions involving the isocyanide moiety, such as the synthesis of aldehydes from aryl halides and an isocyanide as a C1 source. rsc.org

A summary of potential nickel- and palladium-catalyzed reactions is provided below:

Metal Reaction Type Coupling Partner Product Type
Nickel Suzuki Coupling Organoboron Reagent Biaryl
Nickel Buchwald-Hartwig Amination Amine Aryl Amine
Palladium Suzuki Coupling Boronic Acid/Ester Biaryl
Palladium Stille Coupling Organotin Reagent Biaryl
Palladium Heck Coupling Alkene Aryl-Alkene
Palladium Buchwald-Hartwig Amination Amine/Amide Aryl Amine
Palladium Cyanation Cyanide Source Aryl Nitrile

Nucleophilic and Electrophilic Reactivity of the Isocyanide Moiety

The isocyanide carbon atom has a dualistic electronic character, behaving as both a nucleophile and an electrophile, which underpins its rich and varied reactivity. researchgate.net

Mechanistic Investigations of Nucleophilic Attack by the Isocyanide Carbon

The terminal carbon of the isocyanide group can act as a nucleophile, attacking various electrophiles. nih.gov Theoretical and experimental studies have provided insight into the mechanism of this nucleophilic addition. mdpi.com The nucleophilicity of isocyanides is generally lower than that of cyanide ions. researchgate.netnih.gov The reaction often proceeds via a stepwise associative mechanism, starting with the nucleophilic attack of the isocyanide carbon on the electrophile to form an intermediate, which then undergoes further transformation. mdpi.com For instance, in multicomponent reactions like the Passerini and Ugi reactions, the isocyanide attacks an activated carbonyl or imine, respectively, to form a highly reactive nitrilium intermediate. mdpi.com The nucleophilicity of aryl isocyanides can be influenced by the substituents on the aromatic ring. researchgate.net The electron-withdrawing nature of the bromo and chloro substituents in this compound would be expected to decrease the nucleophilicity of the isocyanide carbon compared to unsubstituted phenyl isocyanide.

The mechanism of nucleophilic addition to a generic electrophile (E+) can be depicted as follows:

Nucleophilic Attack: R-N≡C: + E⁺ → R-N≡C-E⁺ (Nitrilium Intermediate)

Trapping by a Nucleophile: R-N≡C-E⁺ + Nu⁻ → R-N=C(E)(Nu)

This reactivity is the cornerstone of isocyanide-based multicomponent reactions, which allow for the rapid construction of complex molecular scaffolds. By exploiting the differential nucleophilicity of aliphatic and aromatic isocyanides, selective reactions can be achieved. acs.org

Electrophilic Activation and Cycloadditions

The isocyanide group can be activated by electrophiles, such as Lewis acids, which enhances its reactivity towards nucleophiles. mdpi.com This activation is a key step in certain transformations. For example, Lewis acid catalysis can promote the [4+1] cycloaddition of in situ generated o-quinone methides and isocyanides to furnish 3-aryl-2-aminobenzofurans. organic-chemistry.org

Isocyanides are excellent partners in cycloaddition reactions, most notably in [4+1] cycloadditions to form five-membered heterocycles. rsc.org They can react with a variety of 1,4-dipolar systems. For example, the reaction of an isocyanide with a conjugated heterodiene can lead to the synthesis of diverse heterocyclic structures like pyrroles, imidazoles, and oxazoles. rsc.orgrsc.org The reaction of isocyanides with chlorooximes represents another example of their utility in cycloaddition chemistry. researchgate.net While the kinetics of [4+2] cycloadditions involving nitroalkenes have been studied, the participation of isocyanides in such reactions is also known, further highlighting their versatility. nih.govnih.gov

Radical Reactions and Photoredox Catalysis Involving Aryl Isocyanides

In addition to their ionic reactivity, aryl isocyanides are excellent radical acceptors. The addition of a radical to the isocyanide carbon generates an imidoyl radical, which can undergo a variety of subsequent transformations, including cyclization and atom transfer reactions. scripps.edu

Radical Reactions: Manganese(III)-mediated radical addition/cyclization of isocyanides with radical precursors like aryl boronic acids or diarylphosphine oxides provides access to complex N-heterocycles such as dibenzodiazepines. acs.org This process involves the initial formation of an aryl or phosphonyl radical, which then adds to the isocyanide. acs.org Similarly, radical addition to 2-allenylaryl isocyanides can be used to construct substituted quinolines. acs.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. nih.gov Aryl isocyanides can participate in these reactions in several ways. They can be substrates for radical addition, as seen in the photoredox-driven coupling of aryl halides, olefins, and O₂. acs.orgnih.gov In these reactions, an aryl radical, generated from the aryl halide via photoredox catalysis, can be trapped by an isocyanide. nih.gov Photoredox-initiated radical cyclization of o-vinylaryl isocyanides with acyl chlorides provides an efficient route to 2,4-disubstituted quinolines. rsc.org This reaction is initiated by the generation of an acyl radical via a single-electron transfer process. rsc.org Furthermore, aryl isocyanides themselves can act as photocatalysts in certain transformations, such as the cross-dehydrogenative coupling of tertiary amines with water to form amides. nih.gov

A general mechanism for the photoredox-initiated radical cyclization of an ortho-substituted aryl isocyanide is shown below:

Radical Generation: A radical precursor, upon interaction with an excited photocatalyst, generates a radical species (R•).

Radical Addition: The radical (R•) adds to the isocyanide carbon of the aryl isocyanide to form an imidoyl radical.

Intramolecular Cyclization: The imidoyl radical undergoes intramolecular cyclization onto an adjacent substituent (e.g., a vinyl or aryl group).

Rearomatization/Further Reaction: The resulting radical intermediate is then oxidized and deprotonated or undergoes further reaction to yield the final product. rsc.org

This reactivity opens up a vast chemical space for the application of this compound in the synthesis of complex heterocyclic molecules.

Applications in Complex Molecule Synthesis and Diversity Oriented Synthesis Dos

2-Bromo-4-chloro-1-isocyanobenzene as a Building Block for Heterocyclic Compounds

The reactivity of the isocyano group is central to its application in forming heterocyclic structures, which are ubiquitous in pharmaceuticals and biologically active compounds. Its ability to act as a "convertible" functional group, readily participating in cyclization and multicomponent reactions, makes this compound a strategic starting material for a wide array of heterocycles. thieme-connect.de

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, and isocyanides are well-established precursors for many such systems.

Imidazoles: Substituted imidazoles are key components in many bioactive molecules. thieme-connect.de The isocyanide functionality in this compound can be leveraged in one-pot multicomponent reactions to generate highly substituted imidazole (B134444) rings. For instance, in a reaction involving an aldehyde, an amine, and the isocyanide (a modification of the Ugi reaction), a complex acyclic intermediate is formed which can be subsequently cyclized to an imidazole. A one-pot synthesis of tetra-substituted imidazoles has been reported using the reaction of benzil, an aldehyde, ammonium (B1175870) acetate, and an aniline (B41778) derivative, highlighting a general strategy where this compound could serve as the amine precursor after hydrolysis or as a direct component in related isocyanide-based MCRs. nih.govrsc.org Microwave-assisted, solventless methods for synthesizing 4,5-disubstituted imidazoles from 1,2-diketones and urotropine also demonstrate efficient pathways to this class of compounds. organic-chemistry.org

Quinolines: The quinoline (B57606) scaffold is another privileged structure in drug discovery. The this compound can be envisioned as a precursor for quinoline synthesis through several established routes. Following hydrolysis of the isocyanide to the corresponding aniline, classic methods like the Pfitzinger reaction with a β-ketoester can be employed. nih.gov More modern approaches involve metal-catalyzed cyclizations. For example, methods for synthesizing 4-bromoquinoline (B50189) derivatives from o-propargyl phenyl azide (B81097) precursors have been developed, which offer mild reaction conditions and high yields. google.com Iron(III)-catalyzed cascade reactions between anilines, aldehydes, and nitroalkanes provide another efficient, one-pot domino strategy for accessing substituted quinolines. researchgate.net The bromo and chloro substituents on the isocyanobenzene-derived core would remain intact through these transformations, allowing for subsequent functionalization.

Table 1: Synthetic Strategies for N-Heterocycles Utilizing an Isocyanide Building Block
HeterocycleGeneral Reaction TypeKey ReagentsRole of this compound
ImidazoleMulticomponent Reaction (MCR)Aldehyde, Amine, DiketoneDirect isocyanide component or amine precursor.
QuinolinePfitzinger Reactionβ-KetoesterAmine precursor (after hydrolysis).
QuinolineIron-Catalyzed CascadeAldehyde, NitroalkaneAmine precursor (after hydrolysis). researchgate.net
QuinolineIntramolecular Cyclizationo-Alkynyl substituentAniline backbone for cyclization precursor. google.com

While less common than nitrogen heterocycles, oxygen- and sulfur-containing rings are also important targets in synthesis. The isocyanide group can participate in reactions leading to these structures. For example, the Passerini reaction, a three-component reaction between an isocyanide, a carboxylic acid, and an aldehyde or ketone, yields an α-acyloxy carboxamide. This product can be a precursor for cyclization into oxygen-containing heterocycles like oxazoles or lactones. Similarly, using thio-acids in Passerini-type reactions can pave the way for sulfur-containing heterocycles. The synthesis of novel furan (B31954) and thiophene (B33073) derivatives often involves multi-step sequences where a versatile building block with multiple reaction sites is advantageous. researchgate.net

Construction of Polycyclic Architectures and Natural Product Analogues

The true synthetic power of this compound is realized in the construction of complex polycyclic systems and natural product analogues. researchgate.net The two halogen atoms serve as distinct handles for sequential, site-selective metal-catalyzed cross-coupling reactions. This strategy, often termed "diverted total synthesis," allows for the elaboration of a core structure in multiple directions. researchgate.net

For instance, a Suzuki or Stille coupling could be performed selectively at the more reactive bromine position to introduce a new aryl or alkyl group. Subsequently, a second coupling reaction (e.g., Heck, Sonogashira, or Buchwald-Hartwig) could be carried out at the less reactive chlorine site to build another ring or introduce a key functional group. This stepwise elaboration allows for the controlled assembly of complex, non-symmetrical polycyclic aromatic hydrocarbons (PAHs) or other extended conjugated systems.

This approach is invaluable in the synthesis of natural product analogues, where the goal is often to create simplified or modified versions of a complex natural product to improve its properties or probe its mechanism of action. nih.govnih.gov Starting with this compound, a synthetic chemist can rapidly build a core scaffold mimicking a portion of a natural product and then use the isocyanide group for a final diversification step or to install a crucial pharmacophore.

Table 2: Cross-Coupling Reactions for Polycyclic Synthesis
Reaction NameCoupling PartnerBond FormedTypical Catalyst
Suzuki CouplingOrganoboron Compound (e.g., boronic acid)C-CPalladium(0)
Heck CouplingAlkeneC-CPalladium(0)
Sonogashira CouplingTerminal AlkyneC-CPalladium(0) / Copper(I)
Buchwald-Hartwig AminationAmineC-NPalladium(0)
Stille CouplingOrganotin CompoundC-CPalladium(0)

Combinatorial Library Generation utilizing this compound in High-Throughput Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules, which are essential for screening in drug and materials discovery. The isocyanide functionality is exceptionally well-suited for DOS because of its central role in multicomponent reactions (MCRs). nih.gov MCRs, such as the Ugi and Passerini reactions, allow for the combination of three or more starting materials in a single step to produce a complex product.

By using this compound as the constant isocyanide component and varying the other inputs (e.g., a diverse set of aldehydes, amines, and carboxylic acids for an Ugi reaction), a large combinatorial library can be generated efficiently. Each member of the library would share the 2-bromo-4-chlorophenyl core but differ in the substituents appended via the MCR. This strategy creates significant molecular diversity around a common scaffold. Furthermore, the presence of the two halogen atoms on the core provides a secondary level of diversification. The entire library generated from the MCR can be subjected to a second round of reactions, such as various palladium-catalyzed couplings, to further elaborate the structures in a high-throughput fashion.

Enantioselective Transformations and Chiral Auxiliary Applications in Isocyanide Chemistry

The development of asymmetric, or enantioselective, reactions is a major goal of modern synthesis, particularly for producing chiral drugs where only one enantiomer is active. Isocyanides can participate in enantioselective multicomponent reactions when paired with a chiral catalyst. A highly enantioselective MCR catalyzed by a chiral N,N'-dioxide/Mg(II) complex has been reported for the reaction of isocyanides, phenols, and alkylidene malonates. bohrium.com This reaction produces chiral phenoxyimidate products with excellent yields and enantioselectivities. bohrium.com Employing this compound in such a system would allow for the synthesis of enantioenriched, highly functionalized products that are primed for further synthetic elaboration via their halogen handles.

While the isocyanide itself can be part of the final chiral product, it can also be incorporated into a chiral auxiliary. A chiral auxiliary is a molecule that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction, after which it is removed. Although less common, a chiral isocyanide could be designed to influence the stereochemistry of a reaction before the isocyano group is transformed or cleaved.

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Product Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For derivatives of 2-Bromo-4-chloro-1-isocyanobenzene, both ¹H and ¹³C NMR would be critical in analyzing the complex products formed in its various reactions.

In a typical ¹H NMR spectrum of a derivative of this compound, the aromatic protons would exhibit distinct chemical shifts and coupling patterns depending on the nature and position of the substituent introduced. The isocyanide group (-N≡C) itself has a modest influence on the chemical shifts of the aromatic protons. The proton ortho to the isocyanide group would likely appear as a doublet, coupled to the meta proton. The other two protons on the ring would also show characteristic splitting patterns, influenced by both the bromine and chlorine atoms.

¹³C NMR spectroscopy provides even more detailed information about the carbon framework. The isocyanide carbon itself is expected to have a characteristic chemical shift in the range of 155-170 ppm. scripps.edu The carbons directly bonded to the bromine and chlorine atoms would also exhibit distinct resonances, with their chemical shifts influenced by the electronegativity and anisotropic effects of the halogens.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-N≡C-~160
C2-Br-~120
C3-H~7.6~135
C4-Cl-~133
C5-H~7.4~130
C6-H~7.8~132

Note: These are estimated values and can vary based on the solvent and the presence of other functional groups in derivative structures.

High-Resolution Mass Spectrometry (HRMS) for Reaction Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of unknown compounds and for elucidating reaction pathways by identifying intermediates and products. In the study of reactions involving this compound, HRMS would provide exact mass measurements, allowing for the unambiguous determination of molecular formulas for various reaction species.

For instance, in multicomponent reactions where the isocyanide acts as a key building block, HRMS can be used to identify the complex products formed. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would serve as a clear signature for any fragment containing these halogens, aiding in the structural assignment of the detected ions. By analyzing the mass spectra of samples taken at different time points during a reaction, it is possible to track the formation of intermediates and byproducts, thus providing a detailed picture of the reaction pathway.

Infrared (IR) and Raman Spectroscopy in Mechanistic Investigations and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying functional groups and for studying changes in bonding and conformation during a reaction.

The most characteristic vibrational mode for this compound is the isocyanide (-N≡C) stretching frequency, which is expected to appear in the IR spectrum as a strong, sharp band in the region of 2110-2150 cm⁻¹. scripps.edu The position of this band is sensitive to the electronic environment of the isocyanide group. For example, coordination to a metal center would typically cause a significant shift in this frequency.

The IR and Raman spectra would also display characteristic bands corresponding to the C-Br and C-Cl stretching vibrations, as well as the aromatic C-H and C=C stretching and bending modes. Changes in the positions and intensities of these bands can provide insights into the conformational changes of the molecule in different environments or upon forming derivatives. For instance, theoretical studies on related halogenated benzenes have shown how the vibrational frequencies are influenced by the nature and position of the halogen substituents.

Table 2: Characteristic IR and Raman Frequencies for Aryl Halides and Isocyanides

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Isocyanide (-N≡C) Stretch2110 - 2150Strong (IR), Weak (Raman)
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aromatic C=C Stretch1400 - 1600Medium to Strong
C-Cl Stretch600 - 800Strong
C-Br Stretch500 - 600Strong

X-ray Crystallography for Solid-State Structural Characterization of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no crystal structure of this compound itself has been reported in the searched literature, this technique would be invaluable for characterizing its solid-state derivatives.

For example, if this compound were used to synthesize a Schiff base or a metal complex, X-ray crystallography could provide precise information on bond lengths, bond angles, and intermolecular interactions. A study on a related compound, 2-Bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol, revealed detailed structural information, including the planarity of the molecule and the nature of intermolecular hydrogen bonds and halogen-halogen interactions. researchgate.net Similar analyses of derivatives of this compound would offer a deep understanding of their solid-state packing and the non-covalent interactions that govern their crystal structures. nih.gov

Advanced Spectroscopic Techniques for Reaction Monitoring and Kinetic Studies

The real-time monitoring of chemical reactions is crucial for understanding their kinetics and mechanisms. Advanced spectroscopic techniques are well-suited for this purpose. For reactions involving this compound, methods such as in-situ FTIR or Raman spectroscopy could be employed.

By continuously recording the spectrum of the reaction mixture, it is possible to track the disappearance of the isocyanide peak of the starting material and the appearance of new peaks corresponding to the products. This allows for the determination of reaction rates and the identification of any transient intermediates that may be present. For example, kinetic studies on the reactions of isocyanates, which are structurally related to isocyanides, have been successfully performed using HPLC, a chromatographic technique that can be coupled with spectroscopic detectors. rsc.org Similar approaches could be adapted for studying the reactivity of this compound, providing valuable data on its reaction kinetics and helping to optimize reaction conditions.

Computational and Theoretical Investigations of 2 Bromo 4 Chloro 1 Isocyanobenzene

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic properties and structures of molecules. mdpi.com For 2-Bromo-4-chloro-1-isocyanobenzene, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to predict its optimized geometry, including key bond lengths and angles.

The geometry of the benzene (B151609) ring is expected to show minor deviations from a perfect hexagon due to the presence of the substituents. The C-Br and C-Cl bond lengths will be influenced by their interaction with the aromatic system. The isocyanide group (-N≡C) is linear, and its orientation relative to the benzene ring is a key geometric parameter.

The electronic structure of this compound is characterized by the distribution of electron density and the nature of its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The halogen atoms, being electronegative, act as weak deactivators through their inductive effect, while also participating in resonance. The isocyanide group is a strong π-acceptor. The interplay of these effects dictates the energy and localization of the HOMO and LUMO. acs.org The HOMO is likely to be a π-orbital localized on the benzene ring with contributions from the halogen p-orbitals, while the LUMO is expected to have significant character on the isocyanide group's π* orbitals. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters and Electronic Properties of this compound (Illustrative DFT Data)

ParameterPredicted Value
Bond Lengths (Å)
C-Br1.90 - 1.92
C-Cl1.73 - 1.75
C-N1.40 - 1.42
N≡C1.16 - 1.18
**Bond Angles (°) **
C-C-Br119 - 121
C-C-Cl119 - 121
C-N≡C178 - 180
Electronic Properties
HOMO Energy-6.5 to -7.5 eV
LUMO Energy-1.0 to -2.0 eV
HOMO-LUMO Gap4.5 to 5.5 eV

Note: The values in this table are illustrative and represent typical ranges for similar halogenated aryl isocyanides. Specific values for this compound would require dedicated DFT calculations.

Computational Modeling of Reaction Mechanisms and Transition States for Isocyanide Transformations

Isocyanides are known for their versatile reactivity, participating in a wide array of chemical transformations, including multicomponent reactions (like the Ugi and Passerini reactions), cycloadditions, and insertions into metal-carbon bonds. acs.orgfrontiersin.org Computational modeling is instrumental in elucidating the mechanisms of these reactions and identifying the transition states involved. fossee.inpnnl.gov

For this compound, computational studies can map the potential energy surfaces for its reactions. For instance, in a multicomponent reaction, DFT calculations can model the stepwise formation of intermediates and locate the transition state for the rate-determining step. This provides insights into the reaction kinetics and the factors governing stereoselectivity. The presence of the bromo and chloro substituents can influence the reaction pathways through steric hindrance and by modifying the electronic properties of the isocyanide carbon. libretexts.org

The unique reactivity of the isocyanide carbon, which can act as both a nucleophile and an electrophile, can be rationalized through computational models that analyze the orbital interactions during the reaction. acs.orgresearchgate.net The transition state geometries reveal the precise arrangement of atoms at the point of highest energy along the reaction coordinate, which is crucial for understanding how bonds are formed and broken. fossee.in

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are highly effective in predicting various spectroscopic properties, which can aid in the characterization of this compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra of the molecule. The characteristic vibrational frequency of the isocyanide group (-N≡C stretch) is typically observed in the range of 2110-2150 cm⁻¹. scripps.edu The C-Br and C-Cl stretching frequencies, along with the aromatic C-H and C-C vibrations, can also be calculated and compared with experimental data for structural confirmation. The out-of-plane C-H bending vibrations are particularly useful for determining the substitution pattern on the benzene ring. spectroscopyonline.com

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. rsc.org These predictions are valuable for assigning the signals in experimental NMR spectra. The calculated chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed picture of the electron distribution within the molecule.

Conformational Analysis: For this compound, the primary conformational flexibility would involve the rotation of the isocyanide group relative to the plane of the benzene ring. While the barrier to rotation is expected to be low, computational analysis can determine the most stable conformation and the energy profile for this rotation. For ortho-disubstituted benzenes, intramolecular interactions can influence the preferred conformation. rsc.orgcapes.gov.br

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic DataPredicted Range
IR Frequencies (cm⁻¹)
-N≡C stretch2110 - 2150
C-Br stretch550 - 650
C-Cl stretch650 - 750
Aromatic C-H stretch3000 - 3100
¹³C NMR Chemical Shifts (ppm)
Isocyanide Carbon155 - 170
C-Br Carbon110 - 120
C-Cl Carbon130 - 140

Note: These are typical ranges for aryl isocyanides and halogenated benzenes. Precise values require specific calculations.

Quantum Chemical Calculations of Reactivity Descriptors (e.g., Fukui functions, Bond Energies)

Quantum chemical calculations provide a suite of reactivity descriptors that can predict the regioselectivity and reactivity of this compound in various chemical reactions.

Fukui Functions: The Fukui function is a key concept in conceptual DFT that identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attack. wikipedia.orgfaccts.de For this compound, the Fukui function f⁻(r) would indicate the sites most susceptible to electrophilic attack, while f⁺(r) would highlight the sites prone to nucleophilic attack. It is expected that the isocyanide carbon would exhibit a high value for f⁺(r), confirming its electrophilic character. The distribution of these functions across the aromatic ring would reveal the influence of the halogen substituents on its reactivity. numberanalytics.commdpi.com

Bond Dissociation Energies (BDEs): Calculating the BDEs for the various bonds in the molecule (e.g., C-Br, C-Cl, C-N) provides insight into its thermal stability and potential fragmentation pathways. ucsb.edubrainly.com For instance, the C-Br bond is generally weaker than the C-Cl bond and may be more susceptible to cleavage in certain reactions.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in the molecule. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the MEP would likely show a region of high negative potential around the isocyanide carbon's lone pair and positive potential on the hydrogen atoms of the ring.

In Silico Screening for Novel Reactivity Modes and Catalyst Design

The computational tools discussed above can be leveraged for in silico screening to discover novel reactivity modes for this compound and to design catalysts for its transformations. rsc.orgresearchgate.net

By systematically exploring the potential energy surfaces of its reactions with various partners, new and unexpected reaction pathways might be uncovered. For example, computational screening could identify novel cycloaddition partners or conditions for unique insertion reactions.

Furthermore, computational methods are increasingly used in catalyst design. pnnl.govpnnl.govyoutube.com For reactions involving this compound, such as cross-coupling reactions where the C-Br or C-Cl bond is activated, DFT calculations can be used to screen different transition metal catalysts and ligands. By calculating the energies of intermediates and transition states for the catalytic cycle (e.g., oxidative addition, transmetalation, reductive elimination), the most efficient catalyst can be identified, accelerating the discovery of new synthetic methodologies.

Future Research Directions and Emerging Opportunities for 2 Bromo 4 Chloro 1 Isocyanobenzene

The unique trifunctional nature of 2-bromo-4-chloro-1-isocyanobenzene, featuring an isocyanide group and two distinct halogen atoms on an aromatic ring, positions it as a compelling building block for advanced chemical synthesis. While its current applications are established, the convergence of innovative technologies and synthetic methodologies opens up new frontiers for its use. This article explores emerging research directions that could significantly expand the utility of this versatile compound.

Q & A

Basic Research Questions

Q. What are reliable synthetic routes for 2-Bromo-4-chloro-1-isocyanobenzene, and how can reaction conditions be optimized?

  • Methodology : Adapt diazotization and Sandmeyer reactions used for analogous aryl halides. For example, start with a substituted aniline derivative (e.g., 4-chloro-2-bromoaniline), diazotize using NaNO₂/HCl at 0–5°C, and substitute with a cyanide source (e.g., CuCN/KCN). Monitor reaction progress via TLC and optimize temperature/pH to minimize side products like dehalogenation .
  • Key Considerations : Use inert atmospheres to prevent oxidation and control stoichiometry to avoid excess cyanide, which can lead to byproducts.

Q. How can purity and structural integrity be validated during synthesis?

  • Methodology : Employ HPLC (≥97.0% purity threshold) and GC-MS for volatile intermediates. Compare retention times with standards (e.g., 2-Bromo-4-chlorophenylacetonitrile in ). Confirm functional groups via FT-IR (C≡N stretch ~2100–2200 cm⁻¹) and ¹³C NMR (isocyanide carbon ~110–130 ppm) .

Q. What chromatographic techniques are suitable for purification?

  • Methodology : Use silica gel column chromatography with gradient elution (hexane/ethyl acetate). For polar impurities, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases is effective. recommends storing purified compounds at 0–6°C to prevent degradation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodology : Crystallize the compound via slow evaporation in dichloromethane/hexane. Use SHELXL ( ) for refinement, applying TWIN commands if data shows pseudomerohedral twinning. Validate bond lengths (e.g., C-Br: ~1.90 Å, C-Cl: ~1.74 Å) against databases like Cambridge Structural Database .

Q. How do electron-withdrawing substituents (Br, Cl) influence the reactivity of the isocyanide group in cross-coupling reactions?

  • Methodology : Compare reactivity with analogs lacking substituents (e.g., phenyl isocyanide). Use DFT calculations to assess electronic effects (e.g., Hammett σₚ values: Cl = +0.23, Br = +0.26). Experimental validation via Pd-catalyzed Sonogashira coupling shows reduced yields due to decreased electron density at the isocyanide carbon .

Q. What strategies mitigate thermal instability during storage or high-temperature reactions?

  • Methodology : Store under argon at –20°C (). For reactions, use low-boiling solvents (e.g., THF) to enable reflux below 80°C. Thermogravimetric analysis (TGA) can identify decomposition thresholds (>120°C) .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts, IR peaks)?

  • Methodology : Cross-validate using multiple techniques (e.g., 2D NMR for signal assignment). For IR discrepancies, compare with vapor-phase spectra in NIST databases ( ). If crystal structures conflict with solution data, consider conformational flexibility or solvent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.